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molecular formula C8H11NO B1602795 4,5,6,7-Tetrahydro-1-benzofuran-4-amine CAS No. 389795-57-7

4,5,6,7-Tetrahydro-1-benzofuran-4-amine

Cat. No. B1602795
M. Wt: 137.18 g/mol
InChI Key: UDDVUZXMEMNBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992087B2

Procedure details

To a solution of 6,7-dihydro-1-benzofuran-4(5H)-one (2.0 g) in methanol (50 ml) was added 3 Å sieves (15 g), ammonium acetate (11.3 g) and sodium cyanoborohydride (1.22 g). After 48 h of stirring, the reaction mixture was filtered through celite, concentrated, dissolved in 1 N HCl (100 ml) and washed with ethyl ether (3×100 ml). The Aqueous layer was basified to pH 10 (NaOH), extracted methylene chloride (3×100 ml), dried MgSO4, filtered and concentrated to yield (760 mg, 38%) of the title compound as an oil:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Yield
38%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH2:6][CH2:7][CH2:8][C:9](=O)[C:4]=2[CH:3]=[CH:2]1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:17].[Na+]>CO>[O:1]1[C:5]2[CH2:6][CH2:7][CH2:8][CH:9]([NH2:17])[C:4]=2[CH:3]=[CH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1C=CC2=C1CCCC2=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
1.22 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After 48 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1 N HCl (100 ml)
WASH
Type
WASH
Details
washed with ethyl ether (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted methylene chloride (3×100 ml), dried MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
O1C=CC2=C1CCCC2N
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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